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molecular formula C7H8N4O B062442 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 175965-65-8

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B062442
M. Wt: 164.16 g/mol
InChI Key: JKWVYDCURGHICU-UHFFFAOYSA-N
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Patent
US06514989B1

Procedure details

To a solution of 21.8 g (313.7 mmol) hydroxylamine hydrochloride and 32.2 ml (188.2 mmol) N-ethyldiisopropylamine in a mixture of 130 ml methanol ethanol 1:1 was added 16 g (62.7 mmol) N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea and stirred for 2 h at room temperature and subsequently for 3 h at 60° C. The volatiles were removed under reduced pressure and the residue was triturated with 100 ml water. The collected precipitate was washed with 25 ml methanol/diethyl ether 4:1 and afterwards with 25 ml diethyl ether. After drying under high vacuum 8 g (78%, 48.7 mmol) of the title compound was collected as off-white crystals.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:6](C(C)C)C(C)C)C.[CH3:13][O:14][C:15]1[C:16]([NH:21][C:22]([NH:24]C(OCC)=O)=S)=[N:17][CH:18]=[CH:19][CH:20]=1>C(O)C.CO>[CH3:13][O:14][C:15]1[C:16]2[N:17]([N:6]=[C:22]([NH2:24])[N:21]=2)[CH:18]=[CH:19][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
32.2 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O.CO
Step Two
Name
N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea
Quantity
16 g
Type
reactant
Smiles
COC=1C(=NC=CC1)NC(=S)NC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at room temperature and subsequently for 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 100 ml water
WASH
Type
WASH
Details
The collected precipitate was washed with 25 ml methanol/diethyl ether 4:1 and afterwards with 25 ml diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=2N(C=CC1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.7 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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